N-{3-[(2,4-DIMETHYLPHENYL)CARBAMOYL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}THIOPHENE-2-CARBOXAMIDE
Description
N-{3-[(2,4-DIMETHYLPHENYL)CARBAMOYL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}THIOPHENE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a thiophene ring, which is a five-membered ring containing sulfur, and a cycloheptathiophene ring system.
Properties
Molecular Formula |
C23H24N2O2S2 |
|---|---|
Molecular Weight |
424.6g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(thiophene-2-carbonylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C23H24N2O2S2/c1-14-10-11-17(15(2)13-14)24-22(27)20-16-7-4-3-5-8-18(16)29-23(20)25-21(26)19-9-6-12-28-19/h6,9-13H,3-5,7-8H2,1-2H3,(H,24,27)(H,25,26) |
InChI Key |
DMOLYEJZLKNFRJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(SC3=C2CCCCC3)NC(=O)C4=CC=CS4)C |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(SC3=C2CCCCC3)NC(=O)C4=CC=CS4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(2,4-DIMETHYLPHENYL)CARBAMOYL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}THIOPHENE-2-CARBOXAMIDE typically involves multi-step organic reactions The process may start with the preparation of the thiophene ring, followed by the formation of the cycloheptathiophene ring system
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(2,4-DIMETHYLPHENYL)CARBAMOYL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}THIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies.
Industry: Possible use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-{3-[(2,4-DIMETHYLPHENYL)CARBAMOYL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds containing the thiophene ring.
Cycloheptathiophene derivatives: Compounds with similar ring systems.
Amides: Compounds with similar amide functional groups.
Uniqueness
The uniqueness of N-{3-[(2,4-DIMETHYLPHENYL)CARBAMOYL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}THIOPHENE-2-CARBOXAMIDE lies in its specific combination of functional groups and ring systems, which may confer unique chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
